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Compound of Interest

Compound Name: 1-Propanol-3,3,3-d3

Cat. No.: B121249

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-propanol-3,3,3-d3, a deuterated
isotopologue of 1-propanol. It covers its chemical structure, physicochemical properties, a
detailed synthesis protocol, and its applications, particularly within the realms of analytical
chemistry and pharmaceutical development.

Structural Formula and Physicochemical Properties

1-Propanol-3,3,3-d3, also known by its IUPAC name 3,3,3-trideuteriopropan-1-ol, is a form of
1-propanol where the three hydrogen atoms on the terminal methyl group (C3) have been
replaced by deuterium atoms.[1] This isotopic substitution imparts a higher molecular weight
without significantly altering the chemical properties of the molecule, making it an ideal tracer
and internal standard. The linear formula is often written as CD3CH2CH20H.[2][3]

Below is a diagram illustrating the molecular structure of 1-propanol-3,3,3-d3.

Structural Formula of 1-Propanol-3,3,3-d3

Data Presentation: Physicochemical Properties

The key quantitative data for 1-propanol-3,3,3-d3 are summarized in the table below for easy
reference and comparison.
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Property Value Reference(s)
IUPAC Name 3,3,3-trideuteriopropan-1-ol [1]
CAS Number 61844-01-7 [11[21[3]

Molecular Formula

C3D3HsO (commonly written
as CsHsO)

[1]14]

Linear Formula

CD3CH2CH20H

[2](3]

Molecular Weight

63.11 g/mol

[1](2][3]

Isotopic Purity

Typically =299 atom % D

[2](3]

Appearance Clear, colorless liquid

Melting Point -127 °C [21[3][4]
Boiling Point 97 °C [21[3][4]
Density 0.840 g/mL at 25 °C [21[3]1[4]
Flash Point 22 °C (71.6 °F) - closed cup [2][3]

Spectroscopic Data Highlights

The primary analytical distinction between 1-propanol and its d3 isotopologue lies in their

spectroscopic signatures.

e 1H NMR: The proton NMR spectrum is significantly simplified. The characteristic triplet of the

C3 methyl group (around 0.9 ppm in 1-propanol) is absent. The signal for the C2 methylene

protons (around 1.6 ppm) appears as a triplet due to coupling only with the C1 protons,

rather than the multiplet seen in the non-deuterated form.

e 13C NMR: In the carbon NMR spectrum, the signal for C3 is still present but exhibits a C-D

coupling, resulting in a multiplet (typically a septet). This signal is often of lower intensity

compared to the protonated carbons.

e Mass Spectrometry: The molecular ion peak in the mass spectrum will be observed at a

mass-to-charge ratio (m/z) that is 3 units higher than that of unlabeled 1-propanol, confirming
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the incorporation of three deuterium atoms.[2][3]

« Infrared (IR) Spectroscopy: The C-D stretching vibrations will appear at a lower frequency
(around 2100-2200 cm~1) compared to the C-H stretching vibrations (around 2850-3000
cm™1).

Experimental Protocol: Synthesis

A common and effective method for synthesizing 1-propanol-3,3,3-d3 is the reduction of a
corresponding ester, such as ethyl propionate-3,3,3-d3, using a strong reducing agent like
lithium aluminum hydride (LiAlHa4).

Reaction: CD3CH2COOCH2CHs + LiAlHs — CD3sCH2CH20H + CHsCH20H

Methodology: Reduction of Ethyl Propionate-3,3,3-d3

» Disclaimer: This protocol is a representative example adapted from established procedures
for LiAIH4 reductions and should only be performed by trained chemists in a controlled
laboratory setting with appropriate safety measures.[1][2][3]

o Materials & Equipment:
o Ethyl propionate-3,3,3-d3 (starting material)
o Lithium aluminum hydride (LiAIH4)
o Anhydrous diethyl ether or tetrahydrofuran (THF)
o 10% Sulfuric Acid or 15% Sodium Hydroxide solution
o Anhydrous sodium sulfate (Na2S0a)

o Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer,
heating mantle

o Nitrogen or Argon gas supply for inert atmosphere

o lIce bath
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e Procedure:

o Apparatus Setup: An oven-dried, 250 mL three-necked flask is equipped with a magnetic
stirrer, a reflux condenser, and a dropping funnel. The entire apparatus is flushed with dry
nitrogen gas to ensure an inert atmosphere.

o Reagent Preparation: In the flask, a suspension of LiAlH4 (e.g., 1.5 molar equivalents
relative to the ester) in anhydrous diethyl ether (e.g., 50 mL) is prepared under a nitrogen
atmosphere. The suspension is cooled to 0 °C using an ice bath.

o Addition of Ester: Ethyl propionate-3,3,3-d3 (1.0 molar equivalent) is dissolved in
anhydrous diethyl ether (e.g., 25 mL) and added to the dropping funnel. This solution is
then added dropwise to the stirred LiAlH4 suspension over 30-45 minutes, maintaining the
temperature at 0 °C.

o Reaction: After the addition is complete, the ice bath is removed, and the mixture is
allowed to warm to room temperature. It is then gently heated to reflux for 1-2 hours to
ensure the reaction goes to completion.

o Quenching (Workup): The flask is cooled back to 0 °C in an ice bath. The excess LiAlHa is
guenched by the slow, cautious, dropwise addition of water (X mL), followed by 15%
agueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the
number of grams of LiAIH4 used. This procedure (Fieser workup) is designed to produce a
granular precipitate that is easy to filter.

o Isolation: The resulting white precipitate (lithium and aluminum salts) is removed by
filtration. The filter cake is washed thoroughly with additional diethyl ether.

o Purification: The combined ether filtrates are dried over anhydrous sodium sulfate. The
solvent is then removed by rotary evaporation. The resulting crude 1-propanol-3,3,3-d3
can be further purified by fractional distillation to yield the final product.

Applications in Research and Drug Development

The primary utility of 1-propanol-3,3,3-d3 stems from its nature as a stable isotope-labeled
(SIL) compound.
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« Internal Standard for Quantitative Analysis: In bioanalytical mass spectrometry (LC-MS),
deuterated compounds are considered the "gold standard" for internal standards.[1] Because
1-propanol-3,3,3-d3 is chemically identical to its non-deuterated counterpart, it co-elutes
during chromatography and experiences similar matrix effects and ionization suppression.[2]
However, it is easily distinguished by its higher mass. By adding a known quantity to a
sample, it allows for highly accurate and precise quantification of the unlabeled analyte,
correcting for variations during sample preparation and analysis.

e Mechanistic Studies in Drug Metabolism: Deuterated compounds are invaluable for studying
the mechanisms of drug metabolism. If a drug candidate contains a propanol moiety that is
metabolized, using the d3-labeled version can help elucidate the metabolic pathway. The
"kinetic isotope effect” (a slower rate of reaction for the C-D bond compared to the C-H bond)
can be used to determine if the cleavage of a C-H bond at that position is a rate-limiting step
in the metabolic process.

o Pharmacokinetic (PK) Studies: In "absolute bioavailability” studies, an intravenous (V) dose
of the SIL-labeled drug can be administered simultaneously with an oral dose of the
unlabeled drug. By using LC-MS/MS to analyze blood samples over time, researchers can
distinguish between the two forms and precisely determine the fraction of the oral dose that
reaches systemic circulation.

Mandatory Visualization: Workflow for a Quantitative
Bioanalytical Assay

The following diagram illustrates a typical workflow where 1-propanol-3,3,3-d3 is used as an
internal standard in a drug development context.

Workflow for Use as an Internal Standard

Safety Information

1-Propanol-3,3,3-d3 shares the same hazards as 1-propanol. It is a flammable liquid and can
cause serious eye damage and drowsiness.

e Signal Word: Danger[2][3][4]

e GHS Hazard Statements:
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o H225: Highly flammable liquid and vapor.[1][4]
o H318: Causes serious eye damage.[1][4]

o H336: May cause drowsiness or dizziness.[1][4]

e Precautions: Standard laboratory precautions for handling flammable and corrosive organic
solvents should be followed, including use in a well-ventilated fume hood, and wearing
appropriate personal protective equipment (gloves, safety glasses).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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